2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid can be achieved through several methods. One common approach involves the condensation of urea with malonic acid in the presence of a catalyst, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines with varying functional groups .
Scientific Research Applications
2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid has numerous scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is used in studies related to nucleic acid metabolism and as a precursor for the synthesis of nucleotide analogs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can be incorporated into nucleic acids, affecting their structure and function. It may also inhibit specific enzymes involved in nucleotide metabolism, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid include other pyrimidine derivatives such as uracil, thymine, and cytosine. These compounds share a common pyrimidine ring structure but differ in their functional groups and properties .
Uniqueness
What sets this compound apart is its carboxyl group at the 6-position, which imparts unique chemical and biological properties. This functional group allows for specific interactions with enzymes and other biomolecules, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2,4-dioxo-(614C)1H-pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQPEWDEAKTCGB-HQMMCQRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[14C](NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927373 | |
Record name | 2,6-Dihydroxy(4-~14~C)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13186-54-4 | |
Record name | Orotic-6-14C acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013186544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dihydroxy(4-~14~C)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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